Piperidine-MO-1
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Overview
Description
Piperidine-MO-1 is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-MO-1 can be synthesized through several methods, including hydrogenation, cyclization, and cycloaddition reactions. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the use of metal- and organocatalysis. Efficient preparation methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Piperidine-MO-1 undergoes various chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert pyridine to piperidine.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidinones.
Reduction: Piperidine.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
Piperidine-MO-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological systems.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine-MO-1 involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to the inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Piperidine-MO-1 can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine . While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific functional groups and reactivity. For example:
Properties
CAS No. |
871351-61-0 |
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Molecular Formula |
C14H21ClFNO2S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20FNO2S.ClH/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18;/h4-6,11H,3,7-10H2,1-2H3;1H |
InChI Key |
YTWWOWVWYTXBME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F.Cl |
Origin of Product |
United States |
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